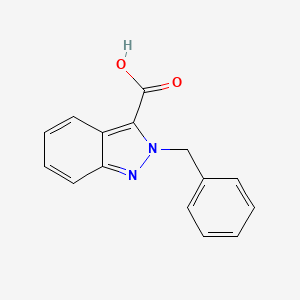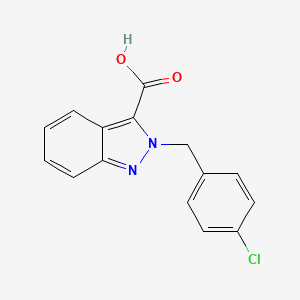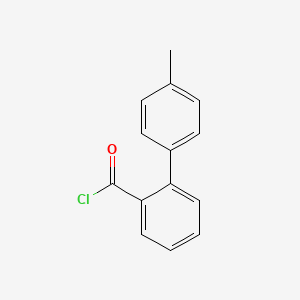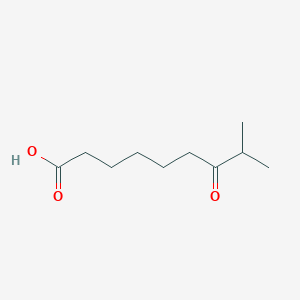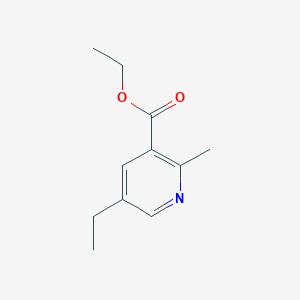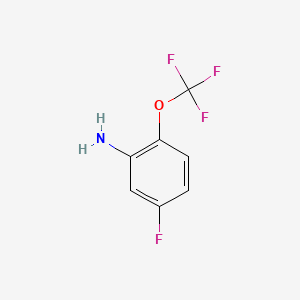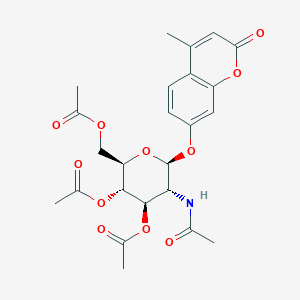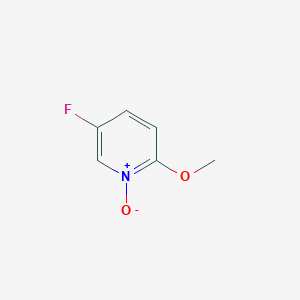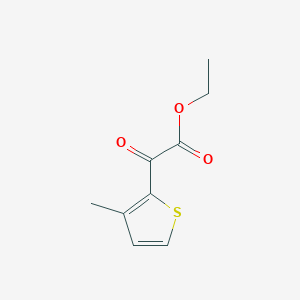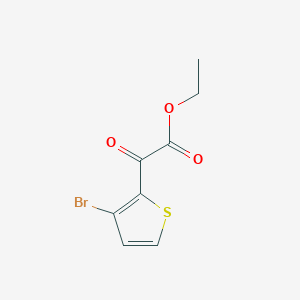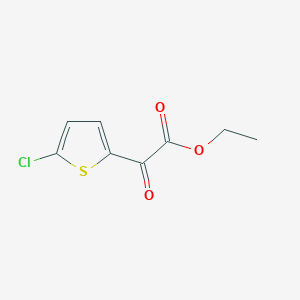
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde
Übersicht
Beschreibung
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is a heterocyclic compound with the molecular formula C14H17NO and a molecular weight of 215.3 g/mol . This compound belongs to the class of hydroquinolines, which are known for their diverse applications in pharmaceuticals and industrial chemistry .
Wirkmechanismus
Mode of Action
The mode of action of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde involves a photoinduced Markovnikov addition of methanol to the double bond of the compound . This reaction is facilitated by the flash photolysis technique over a wide range of acetic acid and KOH concentrations .
Biochemische Analyse
Biochemical Properties
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a selective and sensitive sensor for hydrazine hydrate in aqueous ethanolic medium and hydrazine gas . It interacts with hydrazine hydrate selectively in less than 5 seconds over other amines, anions, and metals . The detection can be done simply by the naked eye and quantification can be done by absorbance/fluorescence spectroscopy . These interactions highlight the compound’s potential in biochemical sensing and detection applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to detect hydrazine hydrate and hydrazine gas suggests its potential impact on cellular processes related to these substances . Detailed studies on its specific effects on different cell types and cellular processes are still needed to fully understand its cellular impact.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound is formylated at the 6-position, and the resulting quinoline aldehyde is condensed with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to obtain a merocyanine 6-pyrazolinyl derivative . This derivative acts as a selective and sensitive sensor for hydrazine hydrate and hydrazine gas . The detection can be done by absorbance/fluorescence spectroscopy, indicating the compound’s ability to interact with biomolecules and exert its effects through these interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in various studies. It is known to detect hydrazine hydrate and hydrazine gas in less than 5 seconds, indicating its rapid response time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can detect hydrazine hydrate and hydrazine gas at very low concentrations, indicating its high sensitivity . The threshold effects and potential toxic or adverse effects at high doses need to be investigated further to ensure its safe use in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the detection of hydrazine hydrate and hydrazine gas The compound’s ability to detect these substances suggests its involvement in metabolic pathways related to hydrazine metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound’s interactions with transporters or binding proteins, as well as its localization and accumulation within cells, play a significant role in its function . Detailed studies on its transport and distribution mechanisms are needed to fully understand its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound’s targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde can be synthesized through various methods. One common approach involves the condensation reaction of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid . These reactions typically occur under ambient conditions with the presence of a catalytic amount of piperidine in ethanol .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-modified catalysts to enhance the yield and selectivity of the desired product . The reaction conditions are optimized to minimize the formation of by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: A related compound with similar structural features but lacking the aldehyde group.
1,2,2,4,6-Pentamethyl-1,2-dihydroquinoline: Another similar compound with an additional methyl group.
Uniqueness
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo a wider range of chemical reactions compared to its analogs . This functional group also contributes to its potential biological activities and applications in various fields .
Eigenschaften
IUPAC Name |
1,2,2,4-tetramethylquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-10-8-14(2,3)15(4)13-6-5-11(9-16)7-12(10)13/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUBWDXUKWCIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


